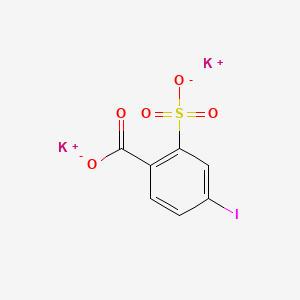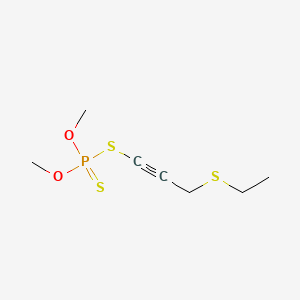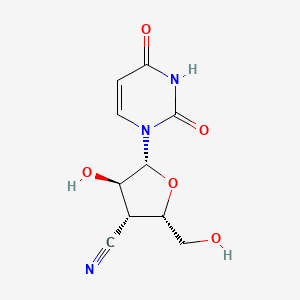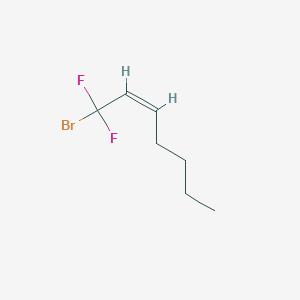
Nitralamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitralamine is an organic compound characterized by the presence of a nitro group (−NO2) bonded to the nitrogen of an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitralamine can be synthesized through several methods, including:
-
Nitration of Amines: : This involves the direct nitration of primary or secondary amines using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to prevent decomposition of the product.
R-NH2+HNO3→R-NH-NO2+H2O
-
Oxidation of Nitrosoamines: : Nitralamines can also be prepared by oxidizing nitrosoamines using oxidizing agents like hydrogen peroxide or potassium permanganate.
R-NH-NO+H2O2→R-NH-NO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Nitralamines can undergo further oxidation to form nitro compounds. This reaction is typically facilitated by strong oxidizing agents.
R-NH-NO2+KMnO4→R-NO2+MnO2+KOH
-
Reduction: : Reduction of nitralamines can yield amines or hydroxylamines, depending on the reducing agent and conditions used.
R-NH-NO2+H2→R-NH2+H2O
-
Substitution: : Nitralamines can participate in substitution reactions where the nitro group is replaced by other functional groups.
R-NH-NO2+NaOH→R-NH2+NaNO2
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, halogens.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, nitralamines are used as intermediates in the synthesis of more complex organic molecules. They serve as precursors for the production of pharmaceuticals, agrochemicals, and dyes.
Biology
Nitralamines have been studied for their potential biological activity. Some derivatives exhibit antimicrobial and antifungal properties, making them candidates for new drug development.
Medicine
In medicine, nitralamines are explored for their potential use in cancer therapy due to their ability to interfere with cellular processes. They are also investigated for their role in the synthesis of active pharmaceutical ingredients.
Industry
Industrially, nitralamines are used in the manufacture of explosives and propellants due to their high energy content. They are also employed in the production of polymers and resins.
Wirkmechanismus
The mechanism by which nitralamines exert their effects often involves the interaction with cellular components, leading to the disruption of normal cellular functions. For example, in antimicrobial applications, nitralamines can interfere with the synthesis of bacterial cell walls, leading to cell death. In cancer therapy, they may induce apoptosis by damaging DNA or inhibiting key enzymes involved in cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrosamines: Compounds with a nitroso group (−NO) bonded to an amine. They are structurally similar but differ in their chemical reactivity and biological effects.
Nitroalkanes: Organic compounds with a nitro group bonded to an alkane. They are less reactive compared to nitralamines.
Amines: Compounds with an amino group (−NH2). They are more basic and less reactive towards oxidation compared to nitralamines.
Uniqueness
Nitralamines are unique due to their dual functional groups, which confer a combination of properties from both amines and nitro compounds. This duality allows them to participate in a wide range of chemical reactions, making them versatile intermediates in organic synthesis.
Eigenschaften
CAS-Nummer |
71872-90-7 |
|---|---|
Molekularformel |
C10H13ClN2O2S |
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12/h1-4,10H,5-7,12H2 |
InChI-Schlüssel |
OQTNUAMHNGNKJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




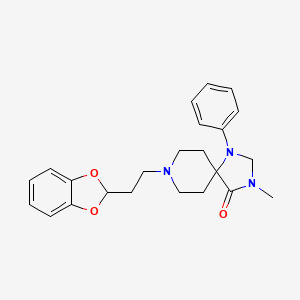
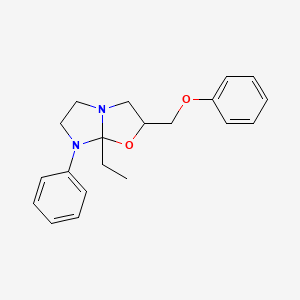




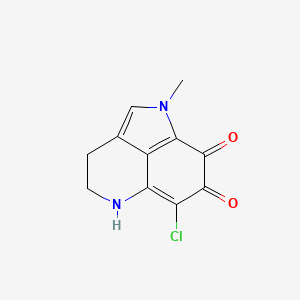
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
